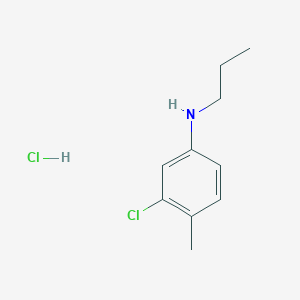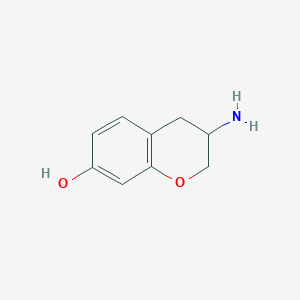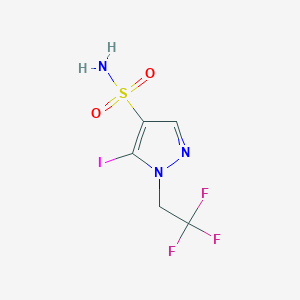
N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 2-chloro-5-nitrobenzoic acid and 2-methoxypropene in the presence of sodium methoxide. The nitro group is then reduced to an amine using hydrogen gas and a palladium-carbon catalyst. The final step involves the reaction of the amine with butyric anhydride to form the desired product.Chemical Reactions Analysis
The chemical reactions of similar compounds often involve ring formation reactions between diamine derivatives and sulfonium salts .Physical And Chemical Properties Analysis
Similar compounds like N-(5-Chloro-2-methoxyphenyl)methanesulfonamide have a density of 1.4±0.1 g/cm3, a boiling point of 350.0±52.0 °C at 760 mmHg, and a molar refractivity of 55.0±0.4 cm3 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, focusing on six unique applications:
Anticancer Activity
N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound has been particularly effective against breast cancer and lung cancer cells .
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. The antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This makes it a potential candidate for preventing diseases related to oxidative damage .
Antimicrobial Applications
N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. It works by disrupting the microbial cell membrane and inhibiting essential enzymes, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Neuroprotective Potential
Studies suggest that N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can protect neurons from damage caused by oxidative stress and excitotoxicity. This neuroprotective effect is beneficial in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Antidiabetic Activity
This compound has been investigated for its potential to manage diabetes by enhancing insulin sensitivity and reducing blood glucose levels. It achieves this by modulating key enzymes involved in glucose metabolism and improving pancreatic beta-cell function .
Mechanism of Action
Bupropion, a similar compound, works by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn improves mood and reduces cravings. Bupropion also acts as an antagonist at nicotinic acetylcholine receptors, which further reduces the rewarding effects of nicotine.
Safety and Hazards
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-16(20-21-22(11)13-6-4-3-5-7-13)17(23)19-14-10-12(18)8-9-15(14)24-2/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQCHXAAZNMFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2697160.png)
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2697161.png)
![1-[4-(Trifluoromethyl)benzoyl]piperidine](/img/structure/B2697162.png)
![N-(3-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2697164.png)
![2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid](/img/structure/B2697166.png)

![2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2697168.png)



![(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2697174.png)
![(E)-4-(Dimethylamino)-N-[2-[(4-hydroxycyclohexyl)amino]-2-oxoethyl]-N-methylbut-2-enamide](/img/structure/B2697175.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(methylthio)nicotinamide](/img/structure/B2697181.png)